molecular formula C7H13O7P B12948601 2-[2-(Phosphonooxy)ethoxy]ethyl prop-2-enoate CAS No. 35340-44-4

2-[2-(Phosphonooxy)ethoxy]ethyl prop-2-enoate

Cat. No.: B12948601
CAS No.: 35340-44-4
M. Wt: 240.15 g/mol
InChI Key: LAZHPSLNAQRNDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Phosphonooxy)ethoxy)ethyl acrylate: is a chemical compound with the molecular formula C7H13O7P . It is an ester of acrylic acid and is characterized by the presence of a phosphonooxy group. This compound is known for its applications in various fields, including polymer chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Phosphonooxy)ethoxy)ethyl acrylate typically involves the esterification of acrylic acid with 2-(2-(phosphonooxy)ethoxy)ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-(2-(Phosphonooxy)ethoxy)ethyl acrylate may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography and high-performance liquid chromatography (HPLC), ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Phosphonooxy)ethoxy)ethyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2-(Phosphonooxy)ethoxy)ethyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The presence of the phosphonooxy group enhances the compound’s reactivity and allows for the formation of stable polymers with unique properties. The molecular targets and pathways involved in its action are related to its interaction with other monomers and initiators during the polymerization process .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Phosphonooxy)ethyl acrylate
  • 2-(2-(Methoxyethoxy)ethoxy)ethyl acrylate
  • 2-(Hydroxyethyl)acrylate

Uniqueness

2-(2-(Phosphonooxy)ethoxy)ethyl acrylate is unique due to the presence of the phosphonooxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and allows for the formation of polymers with improved stability and functionality compared to other similar compounds .

Properties

CAS No.

35340-44-4

Molecular Formula

C7H13O7P

Molecular Weight

240.15 g/mol

IUPAC Name

2-(2-phosphonooxyethoxy)ethyl prop-2-enoate

InChI

InChI=1S/C7H13O7P/c1-2-7(8)13-5-3-12-4-6-14-15(9,10)11/h2H,1,3-6H2,(H2,9,10,11)

InChI Key

LAZHPSLNAQRNDQ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCOCCOP(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.